molecular formula C10H11F3N2O2 B3115170 2-nitro-N-propyl-4-(trifluoromethyl)aniline CAS No. 2078-10-6

2-nitro-N-propyl-4-(trifluoromethyl)aniline

Cat. No.: B3115170
CAS No.: 2078-10-6
M. Wt: 248.2 g/mol
InChI Key: CQWOAHWBXWSXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-propyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2 and a molecular weight of 248.2 g/mol . This compound is characterized by the presence of a nitro group (-NO2), a propyl group (-C3H7), and a trifluoromethyl group (-CF3) attached to an aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Nitro-N-propyl-4-(trifluoromethyl)aniline has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for 2-nitro-N-propyl-4-(trifluoromethyl)aniline is not available, compounds with similar structures can be harmful if swallowed or inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

The synthesis of 2-nitro-N-propyl-4-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the nitration of N-propyl-4-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction typically proceeds as follows:

    Nitration Reaction: N-propyl-4-(trifluoromethyl)aniline is treated with a nitrating mixture (H2SO4 and HNO3) at a temperature range of 0-5°C.

    Isolation and Purification: The resulting product is then isolated and purified through recrystallization or column chromatography.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Nitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions used.

Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 2-nitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Nitro-N-propyl-4-(trifluoromethyl)aniline can be compared with similar compounds such as 2-nitro-4-(trifluoromethyl)aniline and 4-nitro-2-(trifluoromethyl)aniline . These compounds share similar structural features but differ in the position of the nitro and trifluoromethyl groups on the aniline ring. The presence of the propyl group in this compound adds to its uniqueness, influencing its chemical reactivity and applications.

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Similar structure but lacks the propyl group.

    4-Nitro-2-(trifluoromethyl)aniline: Similar structure with different positions of the nitro and trifluoromethyl groups.

    N-Methyl-4-nitro-2-(trifluoromethyl)aniline: Contains a methyl group instead of a propyl group.

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

2-nitro-N-propyl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-2-5-14-8-4-3-7(10(11,12)13)6-9(8)15(16)17/h3-4,6,14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWOAHWBXWSXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5.23 g of 4-fluoro-3-nitro-benzo trifluoride and 25 ml of N-methylpyrrolidone was added 3.69 g of n-propylamine under ice cool, and the mixture was stirred for 1 hour at room temperature. The reaction mixture was poured into water, and the deposited solid was collected by filtration. This solid was washed with water, then, dried under reduced pressure to obtain 2.78 g of N-propyl-2-nitro-4-trifluoromethylaniline.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-propyl-4-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-nitro-N-propyl-4-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-nitro-N-propyl-4-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-nitro-N-propyl-4-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-nitro-N-propyl-4-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-nitro-N-propyl-4-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.